molecular formula C13H12ClN3O2 B13942812 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester

5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester

Cat. No.: B13942812
M. Wt: 277.70 g/mol
InChI Key: AVIIJVMJZHNEQT-UHFFFAOYSA-N
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Description

5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted nicotinic acid ester linked to a methyl-pyridinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester typically involves multiple steps. One common method starts with the preparation of the nicotinic acid derivative, followed by the introduction of the chloro group and the methyl-pyridinylamino moiety. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyridin-3-ylmethanamine
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

Uniqueness

5-Chloro-6-(6-methyl-pyridin-3-ylamino)-nicotinic acid methyl ester is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 5-chloro-6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylate

InChI

InChI=1S/C13H12ClN3O2/c1-8-3-4-10(7-15-8)17-12-11(14)5-9(6-16-12)13(18)19-2/h3-7H,1-2H3,(H,16,17)

InChI Key

AVIIJVMJZHNEQT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NC2=C(C=C(C=N2)C(=O)OC)Cl

Origin of Product

United States

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